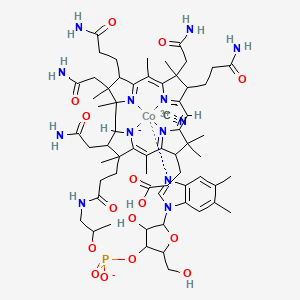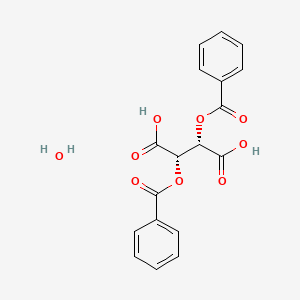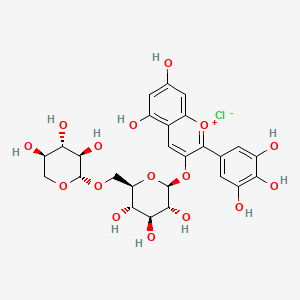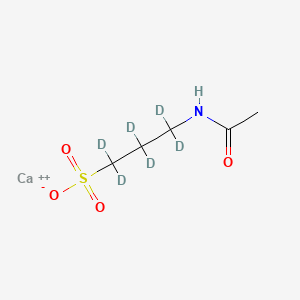
Acamprosate-d12 Calcium (dipropyl-d12)
Übersicht
Beschreibung
Acamprosate-d12 Calcium (dipropyl-d12) is a chemical compound with the molecular formula C5H7D6NO4S2Ca. This compound is notable for its deuterium substitution, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Wirkmechanismus
Target of Action
Acamprosate-d12 Calcium (dipropyl-d12), also known as Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, primarily targets the central nervous system (CNS). It aids in the restoration of normal glutaminergic neuron activity .
Mode of Action
Acamprosate is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). It interacts with its targets, likely through effects on NMDA receptors and calcium channels . This interaction results in a reduction of alcohol intake in alcohol-dependent individuals .
Biochemical Pathways
The biochemical pathways affected by Acamprosate involve the glutaminergic neuron activity in the CNS. The drug’s interaction with NMDA receptors and calcium channels likely influences these pathways .
Pharmacokinetics
It is known to be a safe and well-tolerated drug for patients with alcohol dependency
Result of Action
The primary result of Acamprosate’s action is the reduction of alcohol intake in alcohol-dependent individuals. It improves the likelihood of alcohol abstinence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acamprosate-d12 Calcium (dipropyl-d12) typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through the use of deuterated reagents and solvents under controlled conditions. The reaction may involve the following steps:
Deuteration of Propane-1-sulfonate: The starting material, propane-1-sulfonate, is subjected to deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Acetylation: The deuterated propane-1-sulfonate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Calcium Salt Formation: The final step involves the formation of the calcium salt by reacting the acetylated product with calcium chloride in an aqueous medium.
Industrial Production Methods
Industrial production of Acamprosate-d12 Calcium (dipropyl-d12) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and reagents, with stringent control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acamprosate-d12 Calcium (dipropyl-d12) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonates.
Wissenschaftliche Forschungsanwendungen
Acamprosate-d12 Calcium (dipropyl-d12) has several scientific research applications:
Isotopic Labeling: Used in studies involving deuterium labeling to trace chemical pathways and reaction mechanisms.
Drug Development: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Biomaterials: Employed in the synthesis of deuterated biomaterials for use in medical devices and implants.
Organic Synthesis: Acts as a reagent in organic synthesis for the preparation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium;3-acetamido-1-propane-1-sulfonate: The non-deuterated analog of the compound.
Calcium;3-acetamido-1,1,2,2-tetradeuteriopropane-1-sulfonate: A partially deuterated analog.
Uniqueness
Acamprosate-d12 Calcium (dipropyl-d12) is unique due to its complete deuteration, which provides distinct isotopic effects that are valuable in scientific research. The presence of deuterium atoms enhances the compound’s stability and alters its chemical properties, making it a valuable tool in various applications.
Eigenschaften
IUPAC Name |
calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-RYKMJATISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




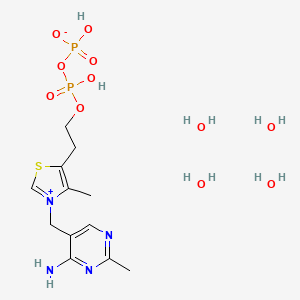


![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

